molecular formula C6H13NO2 B1628323 D-Leucine-1-13C CAS No. 82152-60-1

D-Leucine-1-13C

Cat. No.: B1628323
CAS No.: 82152-60-1
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-BZNBBFKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine-1-13C: is a stable isotope-labeled amino acid, specifically a form of leucine where the carbon-13 isotope is incorporated at the first carbon position. This compound is widely used in various scientific experiments, particularly in metabolic flux analysis to understand the metabolism of microorganisms, mammals, and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Leucine-1-13C typically involves the incorporation of carbon-13 into the leucine molecule. One common method is the use of labeled precursors in the biosynthesis pathway of leucine. For example, starting with a carbon-13 labeled glucose, which is metabolized by microorganisms to produce carbon-13 labeled leucine.

Industrial Production Methods: : Industrial production of this compound involves fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into leucine. The fermentation broth is then processed to isolate and purify the labeled leucine.

Chemical Reactions Analysis

Types of Reactions: : D-Leucine-1-13C can undergo various chemical reactions typical of amino acids, including:

    Oxidation: Oxidation of the amino group to form corresponding oxo acids.

    Reduction: Reduction of the carboxyl group to form corresponding alcohols.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride for converting carboxyl groups to acyl chlorides.

Major Products

    Oxidation: Formation of keto acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives.

Scientific Research Applications

Chemistry: : D-Leucine-1-13C is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 label provides a distinct signal that can be tracked in complex biological systems.

Biology: : In metabolic flux analysis, this compound is used to trace the metabolic pathways in cells. This helps in understanding how cells utilize nutrients and produce energy.

Medicine: : this compound is used in clinical research to study protein metabolism in humans. It helps in understanding diseases related to protein metabolism and in developing therapeutic strategies.

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products.

Mechanism of Action

D-Leucine-1-13C exerts its effects by being incorporated into proteins and peptides during their synthesis. The carbon-13 label allows researchers to track the incorporation and metabolism of leucine in biological systems. This helps in understanding the molecular targets and pathways involved in leucine metabolism .

Comparison with Similar Compounds

Similar Compounds

    L-Leucine-1-13C: Similar in structure but differs in the stereochemistry.

    L-Isoleucine-1-13C: Another branched-chain amino acid labeled with carbon-13.

    D-Valine-1-13C: A different branched-chain amino acid labeled with carbon-13.

Uniqueness: : D-Leucine-1-13C is unique due to its specific labeling at the first carbon position and its D-configuration, which makes it particularly useful in studying the metabolism of D-amino acids in biological systems .

Properties

IUPAC Name

(2R)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-BZNBBFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581595
Record name D-(1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-60-1
Record name D-(1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Leucine-1-13C
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Reactant of Route 5
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Reactant of Route 6
D-Leucine-1-13C

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